4-Bromo-5,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Description
4-Bromo-5,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a brominated indazole derivative featuring a tetrahydro-2H-pyran-2-yl (THP) protecting group at the N1 position. The compound is characterized by bromine at the 4-position and methyl groups at the 5- and 6-positions of the indazole core. These structural features make it a versatile intermediate in medicinal chemistry, particularly for Suzuki or Heck cross-coupling reactions to synthesize bioactive molecules . The THP group enhances solubility and stability during synthetic processes, as observed in analogous compounds like 3,6-dibromo-1-THP-indazole .
Properties
IUPAC Name |
4-bromo-5,6-dimethyl-1-(oxan-2-yl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-9-7-12-11(14(15)10(9)2)8-16-17(12)13-5-3-4-6-18-13/h7-8,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRHZXLFECIPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2C3CCCCO3)C(=C1C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps, starting with the formation of the indazole core. One common approach is the cyclization of an appropriate precursor, followed by bromination and subsequent introduction of the tetrahydropyran moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atom makes it a valuable reagent for further functionalization.
Biology: Research in biology has explored the potential of this compound as a building block for bioactive molecules. Its structural complexity allows for interactions with biological targets, making it useful in drug discovery.
Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for the development of new drugs.
Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-Bromo-5,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, from inhibiting enzymatic activity to modulating signaling cascades.
Comparison with Similar Compounds
Substituent Variations and Structural Similarity
The following table highlights key structural differences and similarities with related compounds:
Key Observations:
- Positional Effects : The 4-bromo substituent in the target compound is less common than 6-bromo analogs (e.g., 6-Bromo-1-THP-indazole) , which are often used in Migita coupling reactions .
- Methyl vs. Trifluoromethyl : The 5,6-dimethyl groups in the target compound enhance lipophilicity compared to the electron-withdrawing trifluoromethyl group in 4-Bromo-1-THP-5-CF3-indazole .
Physicochemical Properties
- Melting Point : Methyl groups may increase melting points due to crystallinity. For example, 6-Bromo-1-THP-indazole has a melting point of 54–55°C , whereas trifluoromethyl-substituted analogs (e.g., 4-Bromo-1-THP-5-CF3-indazole) are likely liquids or low-melting solids .
- Lipophilicity : The 5,6-dimethyl groups in the target compound likely increase logP compared to halogenated analogs, impacting membrane permeability.
Biological Activity
4-Bromo-5,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS Number: 2206742-48-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This indazole derivative features a bromine atom and a tetrahydro-pyran moiety, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 309.20 g/mol. The compound is characterized by the presence of a bromine atom at the 4-position of the indazole ring and a tetrahydro-2H-pyran substituent at the 1-position.
Structural Formula
Research indicates that compounds similar to this compound may exhibit various biological activities including:
- Enzyme Inhibition : Many indazole derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.
- Antioxidant Properties : The compound may possess antioxidant activity, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Some studies suggest that indazole derivatives can exert neuroprotective effects, possibly through modulation of neurotransmitter systems.
In Vitro Studies
Recent studies have investigated the biological activity of related compounds, providing insights that may be applicable to this compound:
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 5c | AChE Inhibition | 0.62 ± 0.03 | |
| Compound 5d | BuChE Inhibition | 0.30 ± 0.01 | |
| Curcumin | Aβ Aggregation Inhibition | 6.53 ± 0.25 |
These results highlight the potential for similar indazole compounds to influence cholinergic pathways and amyloid-beta aggregation.
Case Studies
A notable case study examined the effects of a series of indazole derivatives on neurodegeneration models. The study found that certain modifications to the indazole structure significantly enhanced neuroprotective effects and reduced cytotoxicity in neuronal cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
